molecular formula C14H12 B076342 9,10-Dihydroanthracene CAS No. 14314-91-1

9,10-Dihydroanthracene

Cat. No. B076342
CAS RN: 14314-91-1
M. Wt: 180.24 g/mol
InChI Key: WPDAVTSOEQEGMS-UHFFFAOYSA-N
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Description

9,10-Dihydroanthracene is an organic compound consisting of a fused ring system of benzene and cyclohexene. It is a colorless crystalline solid that is widely used in scientific research due to its unique properties.

Scientific Research Applications

9,10-Dihydroanthracene has a wide range of scientific research applications, including as a fluorescent probe in bioimaging, as a sensitizing agent in photodynamic therapy, and as a starting material for the synthesis of other organic compounds. In bioimaging, 9,10-Dihydroanthracene is used as a fluorescent probe due to its high quantum yield and photostability. In photodynamic therapy, it is used as a sensitizing agent to generate reactive oxygen species upon light irradiation, which can destroy cancer cells. Additionally, 9,10-Dihydroanthracene is used as a starting material for the synthesis of other organic compounds, such as dyes, polymers, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 9,10-Dihydroanthracene varies depending on its application. In bioimaging, it emits fluorescence upon excitation with light, which can be detected by fluorescence microscopy. In photodynamic therapy, it generates reactive oxygen species upon light irradiation, which can cause oxidative damage to cancer cells. Additionally, 9,10-Dihydroanthracene can undergo various chemical reactions, such as oxidation and reduction, which can be used to synthesize other organic compounds.

Biochemical And Physiological Effects

9,10-Dihydroanthracene has been found to have low toxicity and is generally considered safe for use in scientific research. However, it can cause skin and eye irritation upon contact and should be handled with care. Additionally, its effects on biochemical and physiological systems are largely dependent on its application, and further research is needed to fully understand its effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 9,10-Dihydroanthracene in lab experiments is its versatility. It can be used in a wide range of applications, including bioimaging and photodynamic therapy. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its stability can be affected by exposure to light and air, which can limit its shelf life.

Future Directions

There are many potential future directions for research on 9,10-Dihydroanthracene. One area of interest is the development of new applications, such as in the synthesis of novel organic compounds or as a probe for studying biological systems. Additionally, further research is needed to fully understand its mechanism of action and its effects on biochemical and physiological systems. Finally, efforts to improve its solubility and stability could make it even more useful for scientific research.

properties

IUPAC Name

9,10-dihydroanthracene
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InChI

InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-8H,9-10H2
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InChI Key

WPDAVTSOEQEGMS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC3=CC=CC=C31
Source PubChem
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Molecular Formula

C14H12
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DSSTOX Substance ID

DTXSID3075256
Record name Anthracene, 9,10-dihydro-
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Molecular Weight

180.24 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 9,10-Dihydroanthracene
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Vapor Pressure

0.00129 [mmHg]
Record name 9,10-Dihydroanthracene
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Product Name

9,10-Dihydroanthracene

CAS RN

613-31-0
Record name 9,10-Dihydroanthracene
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Synthesis routes and methods I

Procedure details

To an ice cold solution of 4-{[(4-hydroxymethyl-phenyl)-methyl-amino]-methyl}-benzoic acid methyl ester (0.5 g, 1.8 mmol) and 3-isopropenyl-phenyl)-dimethyl-amine (0.31 g, 1.9 mmol) in methylene chloride (CH2Cl2, 25 mL)) is added dropwise a solution of boron trichloride (1 M BCl3 in CH2Cl2, 2 mL). The reaction mixture is allowed to stir overnight at room temperature cooled to −15° C. (NaCl/water) followed by dropwise addition of concentrated sulfuric acid (12 mL). Methylene chloride is removed and the mixture is allowed to stand at 40° C. over a period of 16 h. The resulting solution is poured into crushed ice and neutralized with 2 N sodium hydroxide. The aqueous solution is extracted with methylene chloride (2×75 ml), dried (Na2SO4) and concentrated giving the 9,10-dihydro-anthracene as a residue.
[Compound]
Name
ice
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4-{[(4-hydroxymethyl-phenyl)-methyl-amino]-methyl}-benzoic acid methyl ester
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0.31 g
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Synthesis routes and methods II

Procedure details

1.14 mmole of anthracene is reacted with 4.57 m atoms of cerium as powder in 7.5 ml of DME in the conditions of example 9 with application of ultrasound, thus producing anthracenecerium. After action of a methanol excess and the usual treatment, 9,10-dihydroanthracene was isolated with a yield of 59%.
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